REACTION_CXSMILES
|
[H-].COCCO[Al+]OCCOC.[Na+].[H-].[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]2([C:28]([NH2:30])=O)[CH2:24][CH:23]2[C:25](N)=O)=[CH:18][CH:17]=1.[H-].[OH-].[Na+]>C1C=CC=CC=1.O>[Cl:15][C:16]1[CH:17]=[CH:18][C:19]([C:22]23[CH2:24][CH:23]2[CH2:25][NH:30][CH2:28]3)=[CH:20][CH:21]=1 |f:0.1.2.3,6.7|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
|
Name
|
(+)-1-(p-chlorophenyl)-1,2-cyclopropanedicarboxamide
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(C(C1)C(=O)N)C(=O)N
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The clear yellow solution is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
the benzene phase is removed
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined benzene and chloroform phases are dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C12CNCC2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |